N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 6-ethyl group, a furan-2-ylmethyl moiety at position 3, and a sulfanyl acetamide side chain terminated by a cyclohexyl group. This compound’s design integrates heterocyclic and aromatic motifs, which are common in pharmacologically active agents.
Properties
IUPAC Name |
N-cyclohexyl-2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-16-11-17-19(29-16)23-21(24(20(17)26)12-15-9-6-10-27-15)28-13-18(25)22-14-7-4-3-5-8-14/h6,9-11,14H,2-5,7-8,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRYUITUAKHNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as ethyl acetoacetate and thiourea. The furan-2-ylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the cyclohexyl group through a cyclization reaction.
Chemical Reactions Analysis
N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the thieno[2,3-d]pyrimidine core, leading to the formation of various substituted products.
Scientific Research Applications
N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocyclic Structure
The thieno[2,3-d]pyrimidin-4-one core distinguishes the target compound from analogs like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (), which employs a dihydropyrimidinone scaffold. However, the dihydropyrimidinone derivative exhibits a higher melting point (230–232°C) , suggesting greater crystallinity, possibly due to hydrogen bonding from the dichlorophenyl group.
Furan-Containing Substituents
The furan-2-ylmethyl group in the target compound parallels 5-(furan-2-yl)-1,2,4-triazole-3-thiol derivatives (), where the furan ring contributes to lipophilicity and metabolic interactions. However, the target’s furan is tethered via a methyl group to the pyrimidinone core, whereas ’s analogs link furan directly to a triazole ring. This structural variance may influence solubility; for instance, alkylation with α-chloroacetamides (as in ) typically yields moderate-to-high lipophilicity .
Sulfanyl Acetamide Side Chains
The sulfanyl acetamide moiety is shared with N-(2,3-dichlorophenyl)acetamide () and N-(2-oxotetrahydrofuran-3-yl)sulfamoyl phenyl acetamide (). Key differences include:
- : A tetrahydrofuran-derived sulfamoyl group results in a lower melting point (174–176°C) and a molecular ion at m/z 299.34 [M+H]⁺ .
Data Table: Comparative Analysis of Structural Analogs
Notes
- Methodological Gaps : Direct data on the target compound’s synthesis, spectral properties, or bioactivity are absent in the provided evidence. Comparisons rely on structurally related analogs.
- Analytical Techniques: Molecular networking () and LC-MS/MS fragmentation patterns (e.g., cosine scores) are critical for dereplicating the target against known analogs.
- Synthesis Challenges : The cyclohexyl group in the target may necessitate optimized coupling conditions to avoid steric hindrance, unlike smaller substituents in and .
Q & A
Q. Optimization Strategies :
- Temperature control : Higher temperatures (80–100°C) improve cyclization efficiency but may increase side products.
- Catalysts : Triethylamine enhances coupling reactions by scavenging HCl .
- Solvent selection : Ethanol or toluene balances reactivity and solubility .
Basic: Which analytical techniques confirm structural integrity and purity?
Q. Methodological Workflow :
Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
NMR Spectroscopy :
- 1H NMR : Key signals include:
| δ (ppm) | Assignment |
|---|---|
| 12.50 | NH (pyrimidinone) |
| 6.01 | CH (thiophene) |
| 4.12 | SCH₂ (sulfanyl group) |
| Data from analogous compounds . |
- 13C NMR : Confirms carbonyl (C=O) at ~170 ppm and aromatic carbons .
Elemental Analysis : Validates purity (e.g., C, N, S content within ±0.3% of theoretical values) .
Advanced: How can X-ray crystallography resolve its crystal structure, and what challenges arise?
Q. Methodology :
Q. Challenges :
- Twinned crystals : Require careful indexing and integration (e.g., using CELL_NOW ).
- Thermal motion : Anisotropic displacement parameters for non-H atoms improve accuracy .
Advanced: How to address contradictions between theoretical and experimental spectroscopic data?
Case Example : Discrepancies in 1H NMR chemical shifts may arise from:
Q. Resolution Strategies :
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental spectra to identify dominant tautomers .
- Variable-temperature NMR : Stabilizes specific tautomers at low temperatures .
Basic: What physicochemical properties are critical for handling and storage?
| Property | Data (Analogous Compounds) |
|---|---|
| Molecular Weight | ~450–480 g/mol |
| Melting Point | 230–235°C (decomposes) |
| Solubility | DMSO > Ethanol > Water |
Q. Handling Guidelines :
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the sulfanyl group .
- Degradation : Monitor via HPLC for oxidation byproducts .
Advanced: How does the furan-2-ylmethyl group influence bioactivity?
Q. Mechanistic Insights :
- Lipophilicity : The furan ring enhances membrane permeability (logP increased by ~1.5 vs. non-substituted analogs) .
- Target Interaction : π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2 inhibition ).
- Metabolic Stability : Furan oxidation to γ-ketoenals may limit in vivo half-life .
Q. Validation :
- SAR Studies : Compare IC₅₀ values of furan-substituted vs. phenyl-substituted analogs .
Advanced: How to model binding affinity using computational methods?
Q. Protocol :
Docking (AutoDock Vina) : Use PDB structures (e.g., 5KIR for kinase targets) with flexible ligand sampling .
MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Free Energy Calculations (MM-PBSA) : Predict ΔGbinding with ±1.5 kcal/mol accuracy .
Q. Key Parameters :
- Hydrogen bonds : Between acetamide NH and Asp93 (hypothetical target) .
- Hydrophobic pockets : Accommodate ethyl and cyclohexyl groups .
Basic: What purification methods are effective post-synthesis?
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent .
- Recrystallization : Use ethanol/water (8:2) for high-purity crystals (80–85% recovery) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) for >95% purity .
Advanced: What strategies improve reproducibility of synthesis protocols?
Q. Common Pitfalls :
- Ambient moisture : Hydrolysis of chloroacetamide intermediates; use molecular sieves .
- Incomplete alkylation : Extend reaction time to 24h for furfuryl bromide .
Q. Best Practices :
- Detailed logs : Record exact solvent batches and humidity levels .
- Scale-down trials : Validate critical steps (e.g., cyclization) at 1 mmol scale first .
Advanced: How to resolve low yields in the final coupling step?
Q. Troubleshooting :
- Byproduct Formation : Use Hünig’s base (DIPEA) to minimize disulfide byproducts .
- Catalyst Loading : Increase Pd(PPh₃)₄ from 5 mol% to 10 mol% for Suzuki couplings .
- Microwave Assistance : Reduce reaction time from 12h to 30 min at 120°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
